Cbz-DL-Cys(Bn)-DL-Tyr-NHNH2

Description

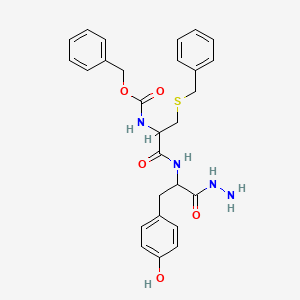

Cbz-DL-Cys(Bn)-DL-Tyr-NHNH2 is a synthetic peptide derivative featuring distinct structural and functional components:

- Cbz (Carbobenzyloxy) group: A traditional amine-protecting group used in peptide synthesis, offering stability under basic conditions but requiring hydrogenolysis or acidic conditions for removal .

- DL-Cys(Bn): A racemic mixture (D/L isomers) of cysteine with a benzyl (Bn) group protecting the thiol side chain. The Bn group enhances stability against oxidation but necessitates harsh deprotection methods (e.g., Na/NH₃) .

- NHNH₂ (Hydrazide): A terminal hydrazide group enabling conjugation or ligation reactions, commonly utilized in native chemical ligation (NCL) strategies .

This compound is primarily employed in peptide synthesis and bioconjugation, leveraging its hydrazide terminus for selective couplings. Its racemic nature (DL configuration) may influence crystallinity and solubility compared to enantiopure analogs.

Properties

CAS No. |

75686-12-3 |

|---|---|

Molecular Formula |

C27H30N4O5S |

Molecular Weight |

522.6 g/mol |

IUPAC Name |

benzyl N-[3-benzylsulfanyl-1-[[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C27H30N4O5S/c28-31-26(34)23(15-19-11-13-22(32)14-12-19)29-25(33)24(18-37-17-21-9-5-2-6-10-21)30-27(35)36-16-20-7-3-1-4-8-20/h1-14,23-24,32H,15-18,28H2,(H,29,33)(H,30,35)(H,31,34) |

InChI Key |

OSLPAGUUEPYQLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CSCC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares Cbz-DL-Cys(Bn)-DL-Tyr-NHNH2 with structurally related peptide derivatives, focusing on protecting groups, reactivity, and applications.

Structural and Functional Analogues

Table 1: Key Comparative Properties

| Compound | Protecting Groups | Terminal Group | Deprotection Method | Key Applications |

|---|---|---|---|---|

| This compound | Cbz (amine), Bn (thiol) | Hydrazide | Hydrogenolysis/HF | Bioconjugation, NCL |

| Boc-L-Cys(Trt)-L-Tyr-NH2 | Boc (amine), Trt (thiol) | Amide | TFA | Solid-phase synthesis |

| Fmoc-D-Cys(Acm)-D-Tyr-OH | Fmoc (amine), Acm (thiol) | Carboxylic Acid | Piperidine/AcOH | SPPS, glycopeptide synthesis |

Key Differences:

Protecting Group Stability: Cbz vs. Boc/Fmoc: Cbz requires hydrogenolysis or strong acids (e.g., HF) for removal, making it less compatible with acid-sensitive substrates compared to Boc (removed with TFA) or Fmoc (removed with piperidine) . Bn vs. Trt/Acm (Thiol Protection): The Bn group offers superior oxidative stability but complicates deprotection relative to Trt (removed with TFA) or Acm (removed with iodine) .

Terminal Group Reactivity :

- Hydrazide (NHNH₂) : Enables chemoselective ligation with carbonyl groups (e.g., ketones/aldehydes), advantageous for protein modification. In contrast, amide (-NH₂) or carboxylic acid (-COOH) termini are more suited for standard peptide elongation .

Racemic vs. Enantiopure Forms :

- The DL configuration in This compound may reduce crystallinity and alter solubility compared to enantiopure analogs (e.g., L-Cys/L-Tyr derivatives), impacting purification efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.